molecular formula C9H11BrO B6600983 [(1S)-2-bromo-1-methoxyethyl]benzene CAS No. 22810-55-5

[(1S)-2-bromo-1-methoxyethyl]benzene

Cat. No.: B6600983
CAS No.: 22810-55-5
M. Wt: 215.09 g/mol
InChI Key: XLUICHSZBNGJHF-SECBINFHSA-N
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Description

[(1S)-2-Bromo-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11BrO It consists of a benzene ring substituted with a (1S)-2-bromo-1-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-2-bromo-1-methoxyethyl]benzene typically involves the bromination of (1S)-2-methoxyethylbenzene. One common method is the reaction of (1S)-2-methoxyethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1S)-2-Bromo-1-methoxyethyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of (1S)-2-methoxyethylphenol.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the bromine atom can yield (1S)-2-methoxyethylbenzene.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: (1S)-2-Methoxyethylphenol

    Oxidation: (1S)-2-Methoxyethylbenzaldehyde or (1S)-2-Methoxyethylbenzoic acid

    Reduction: (1S)-2-Methoxyethylbenzene

Scientific Research Applications

[(1S)-2-Bromo-1-methoxyethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S)-2-bromo-1-methoxyethyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted benzene derivatives. The methoxy group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.

    (1S)-2-Methoxyethylbenzene: Lacks the bromine atom but has a similar structure.

    (1S)-2-Bromoethylbenzene: Similar structure but without the methoxy group.

Uniqueness

[(1S)-2-Bromo-1-methoxyethyl]benzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(1S)-2-bromo-1-methoxyethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUICHSZBNGJHF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](CBr)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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